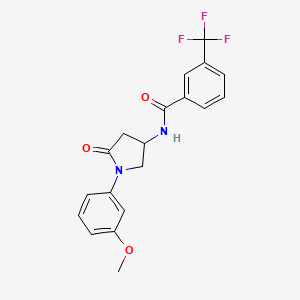
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(trifluoromethyl)benzamide” is a complex organic compound. It contains a trifluoromethyl group, a benzamide group, a methoxyphenyl group, and a pyrrolidinone group. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidinone ring, the introduction of the trifluoromethyl group, and the coupling of the benzamide and methoxyphenyl groups. The exact synthesis would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The trifluoromethyl group would likely add significant electronegativity to the molecule, influencing its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the trifluoromethyl, benzamide, methoxyphenyl, and pyrrolidinone groups. Each of these groups would have different reactivities, and the overall reactivity of the molecule would depend on their interplay .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group could increase the compound’s stability and lipophilicity, potentially influencing its solubility and boiling point .Applications De Recherche Scientifique
Synthesis and Neuroleptic Activity
Research on benzamides, including compounds with similar structural features to N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(trifluoromethyl)benzamide, has explored their synthesis and potential neuroleptic activity. For instance, a study on the synthesis and evaluation of benzamides for neuroleptic activity demonstrated that certain benzamide derivatives exhibit promising neuroleptic properties, which could be useful in developing treatments for psychosis (Iwanami et al., 1981).
Anticancer Activity
The anticancer potential of benzamide derivatives has also been investigated. A study synthesized a series of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides and evaluated their anticancer activity against various human cancer cell lines, finding moderate to good activity. This suggests that similar structures could have relevance in cancer research (G. Mohan et al., 2021).
Enantioselective Synthesis
Enantioselective synthesis research involving related compounds, such as from (S)-methylpyroglutamate, has provided pathways to synthesize chiral piperidines, which are valuable in medicinal chemistry for their biological activities (O. Calvez et al., 1998).
Supramolecular Chemistry
Studies on the packing motifs of related benzamides have highlighted their potential in supramolecular chemistry, where they can form complex structures with potential applications in materials science (M. Lightfoot et al., 1999).
Histone Deacetylase Inhibition
Research on benzamide derivatives as histone deacetylase (HDAC) inhibitors, such as MGCD0103, shows the therapeutic potential of these compounds in cancer treatment through modulation of gene expression (Nancy Z. Zhou et al., 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c1-27-16-7-3-6-15(10-16)24-11-14(9-17(24)25)23-18(26)12-4-2-5-13(8-12)19(20,21)22/h2-8,10,14H,9,11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLNTNRSMKOZLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

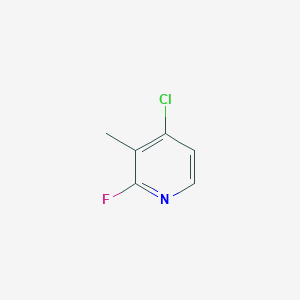


![2-[(3-Methylphenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2665454.png)
![3-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2665457.png)
![1-[(4-Tert-butylbenzoyl)amino]-3-phenylthiourea](/img/structure/B2665458.png)
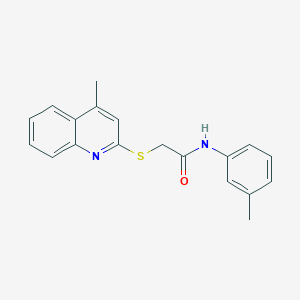
![2-[3-(2-Quinolinyl)phenyl]quinoline](/img/structure/B2665461.png)
![N-(2-chloro-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-2,2-dimethylpropanamide](/img/structure/B2665463.png)
![[2-(Difluoromethyl)-1,3-oxazol-4-yl]methanamine;hydrochloride](/img/structure/B2665466.png)
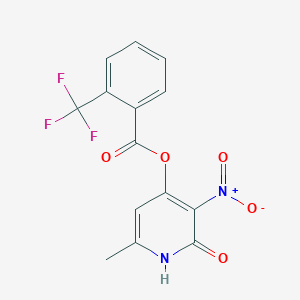

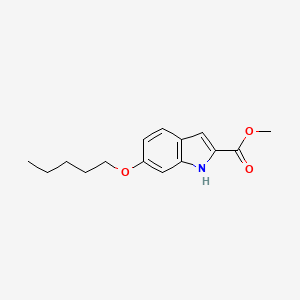
![Methyl 2-oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B2665470.png)